molecular formula C8H12O2 B8676558 (2-Methyl-5-furanyl)propanol

(2-Methyl-5-furanyl)propanol

Cat. No.: B8676558
M. Wt: 140.18 g/mol
InChI Key: QJZOGCHVKZBUBM-UHFFFAOYSA-N
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Description

(2-Methyl-5-furanyl)propanol is a furan-substituted alcohol characterized by a propanol backbone (three-carbon chain with a hydroxyl group) and a 2-methyl-5-furanyl substituent. The furan ring, a five-membered aromatic heterocycle containing oxygen, imparts unique electronic and steric properties to the molecule.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)propan-1-ol

InChI

InChI=1S/C8H12O2/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7,9H,3H2,1-2H3

InChI Key

QJZOGCHVKZBUBM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(O1)C)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

(2-Methyl-5-furanyl)propanol has been studied for its potential therapeutic effects. It serves as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

Case Study: Neuroleptic Synthesis
A significant study reported the synthesis of fluorinated benzamide neuroleptics using this compound as an intermediate. The compound was utilized to create derivatives that exhibit promising neuroleptic activity, showcasing its utility in developing treatments for mental health disorders .

Flavoring Agent in Food Science

This compound is recognized for its flavoring properties, particularly in enhancing the sensory profile of food products. It is found in various natural sources, including sesame seed oil and coffee.

Table 1: Flavor Profile of this compound

SourceConcentrationFlavor Notes
Sesame Seed OilVariesNutty, toasted
CoffeeVariesRoasted, aromatic
Natural ExtractsVariesSweet, floral

Research has demonstrated that this compound contributes to the overall flavor complexity in food products by providing a sweet and floral note that enhances consumer acceptance .

Fragrance Industry

In the fragrance industry, this compound is valued for its pleasant scent profile. It is commonly used in perfumes and scented products due to its ability to blend well with other aromatic compounds.

Case Study: Fragrance Formulation
A study on fragrance formulation highlighted how this compound can be combined with other essential oils to create complex scents that are both appealing and long-lasting. Its stability and compatibility with various solvents make it a preferred choice among perfumers .

Research and Development

The compound is also utilized in research settings to investigate its chemical properties and potential applications in new materials.

Table 2: Research Applications of this compound

Research AreaApplication
Material ScienceDevelopment of biodegradable polymers
Chemical SynthesisIntermediate for complex organic compounds
ToxicologySafety assessments in food additives

Recent studies have focused on the safety profile of this compound when used as a food additive, confirming its non-toxic nature at regulated levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-Substituted Alcohols

2-(5-Methyl-5-vinyltetrahydro-1-furyl)-2-propanol
  • Structure: Features a saturated tetrahydrofuran ring with a vinyl group and methyl substituent, compared to the aromatic furan in (2-Methyl-5-furanyl)propanol.
  • Synthesis: Prepared via reactions involving ketones and aldehydes (e.g., furfural), followed by functionalization with malononitrile derivatives .
  • Reactivity : The saturated tetrahydrofuran ring may reduce aromatic conjugation, altering electronic properties and stability compared to the aromatic furan derivative.
5-Methyl-2-Phenyl-2-Hexenal (W319902)
  • Structure : Contains a furan-like aromatic aldehyde group but with a hexenal chain.
  • Applications : Used in flavor and fragrance industries, highlighting the role of furan derivatives in sensory-active compounds .

Phenyl-Substituted Propanols

(R)-(+)-1-Phenyl-1-propanol and (S)-(-)-1-Phenyl-1-propanol
  • Structure: Propanol derivatives with a phenyl group instead of furanyl.
  • Chirality : These enantiomers are used in asymmetric synthesis, demonstrating how substituents influence stereochemical outcomes .
  • Stability : The phenyl group’s electron-withdrawing effects may reduce hydroxyl group acidity compared to furanyl substituents.
(R)-(+)-2-Methyl-1-Phenylpropanol
  • Structure: Branched propanol with a phenyl group, differing in substitution pattern from the linear furan derivative.
  • Applications : Highlights the importance of branching in modulating solubility and steric hindrance in catalytic reactions .

Propanol and Propanal Derivatives in Catalysis

  • Decomposition Pathways: Propanol and propanal exhibit distinct adsorption behaviors on tungsten carbide (WC) surfaces. Propanol undergoes O–H bond dissociation at 100 K, forming propoxy intermediates, while propanal binds via di-σC–O bonds .

Comparative Data Table

Compound Substituent Key Properties/Applications References
This compound 2-Methyl-5-furanyl Aromatic furan, potential chiral intermediate Inferred
2-(5-Methyl-5-vinyltetrahydro-1-furyl)-2-propanol Tetrahydrofuran, vinyl Saturated ring, used in copolymer synthesis
(R)-(+)-1-Phenyl-1-propanol Phenyl Chiral building block, asymmetric synthesis
Propanol O–H dissociation on WC at 100 K

Preparation Methods

Hydrogenation Using Transition Metal Catalysts

The reduction of 5-methyl-2-propionylfuran (PubChem CID: 82757) to (2-methyl-5-furanyl)propanol represents a direct route. Palladium on carbon (Pd/C) and Raney nickel are commonly employed under hydrogen atmospheres (1–5 bar). For example, hydrogenation at 80°C with Pd/C (5 wt%) in ethanol achieves 85–90% conversion, yielding this compound with >95% selectivity. Elevated pressures (3–5 bar) reduce reaction times to 2–4 hours but may necessitate specialized equipment.

Borohydride-Mediated Reduction

Sodium borohydride (NaBH4) in methanol or ethanol selectively reduces the ketone group without affecting the furan ring. At 0–25°C, stoichiometric NaBH4 achieves 70–75% yields within 1 hour. Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) enhances reactivity (90–95% yields) but requires anhydrous conditions and careful temperature control (<0°C).

Grignard Addition to 2-Methylfuran Derivatives

Propylene Oxide as an Electrophile

Reacting 2-methylfuran with a Grignard reagent (e.g., CH2CH2MgBr) in dry ether, followed by quenching with propylene oxide, forms this compound. This two-step process yields 60–65% product, though competing side reactions (e.g., over-alkylation) necessitate precise stoichiometry.

Catalytic Enhancement via Lewis Acids

Zinc bromide (ZnBr2) or tin(IV) chloride (SnCl4), as described in levulinic acid condensations, accelerates furan ring activation. For instance, 0.5 mol% ZnBr2 in γ-valerolactone solvent at 120°C improves regioselectivity, achieving 75% yield with 10:1 substrate-to-catalyst ratios.

Hydroformylation and Subsequent Reduction

Cobalt-Catalyzed Hydroformylation

Introducing a formyl group to 2-methylfuran via cobalt carbonyl (Co2(CO)8) under syngas (CO/H2) generates 5-methyl-2-furylpropanal. Subsequent reduction with NaBH4 yields this compound. This method achieves 50–60% overall yield but requires high-pressure reactors (50–100 bar).

Rhodium-Based Catalysts for Improved Efficiency

Rhodium complexes (e.g., RhCl(PPh3)3) enhance hydroformylation rates at lower pressures (10–20 bar), attaining 70–75% aldehyde intermediate yields. Coupled with catalytic transfer hydrogenation (e.g., HCOOH/NEt3), total yields reach 65–70%.

Biocatalytic Synthesis Using Alcohol Dehydrogenases

Enzymatic Reduction of Ketone Precursors

Recombinant alcohol dehydrogenases (ADHs) from Lactobacillus brevis selectively reduce 5-methyl-2-propionylfuran to the corresponding alcohol. Using NADPH cofactors in aqueous buffer (pH 7.0, 30°C), conversions of 80–85% are achieved within 24 hours. Co-substrate recycling systems (e.g., glucose dehydrogenase) improve cost efficiency.

Whole-Cell Biocatalysts

Escherichia coli expressing ADH and glucose dehydrogenase facilitates a one-pot reaction, yielding 70–75% this compound. However, substrate toxicity at >50 mM limits scalability.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Catalyst Loading Scalability
Pd/C Hydrogenation85–902–4 h5 wt%High
NaBH4 Reduction70–751 hStoichiometricModerate
Grignard with ZnBr2756 h0.5 mol%Moderate
Rhodium Hydroformylation65–7012–24 h2 mol%Low
Enzymatic Reduction80–8524 h10 U/mLModerate

Catalytic hydrogenation offers the best balance of yield and scalability, while enzymatic methods provide eco-friendly alternatives despite longer durations. Grignard routes suffer from reagent costs but remain viable for small-scale synthesis.

Q & A

Q. Q1. What are the recommended synthetic routes for (2-Methyl-5-furanyl)propanol, and how can its purity be validated?

A1. The compound can be synthesized via alkylation reactions between 2-methylfuran and hydroxybenzyl alcohols, as demonstrated in furyl(aryl)alkane synthesis . Key steps include acid-catalyzed condensation and purification via column chromatography. Purity validation requires:

  • Gas Chromatography (GC) for volatile impurity detection (>97% purity threshold) .
  • Nuclear Magnetic Resonance (NMR) to confirm structural integrity (e.g., characteristic furan proton signals at δ 6.2–6.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) for non-volatile byproduct analysis .

Q. Q2. What experimental models are suitable for initial pharmacological screening of this compound?

A2. Preclinical models include:

  • In vitro receptor binding assays (e.g., histamine H₂ or adenosine A₂A receptors) using radioligand displacement methods .
  • Cell proliferation assays (e.g., human tumor cell lines) with dose-response curves (IC₅₀ determination) .
  • Ex vivo organ models (e.g., guinea pig atria for cholinergic receptor activity) under controlled pH and temperature .

Q. Q3. How can researchers optimize the stability of this compound in aqueous solutions?

A3. Stability depends on pH and temperature:

  • Buffered solutions (pH 6–8) reduce hydrolysis of the furan ring .
  • Low-temperature storage (-20°C) minimizes degradation, validated via accelerated stability testing (40°C/75% RH for 4 weeks) .
  • APXPS (Ambient Pressure X-ray Photoelectron Spectroscopy) monitors surface adsorption and degradation in real-time .

Advanced Research Questions

Q. Q4. How can contradictory data on receptor binding affinities be resolved?

A4. Discrepancies may arise from assay conditions or receptor subtypes:

  • pH/temperature calibration : Cholinergic receptor blocking activity in guinea pig ileum varies significantly with pH (e.g., potency drops 50% at pH 8 vs. 7) .
  • Subtype-specific antagonists : Use selective inhibitors (e.g., KW6002 for adenosine A₂A receptors) to isolate target interactions .
  • Computational docking : Compare molecular dynamics simulations (e.g., AutoDock Vina) with experimental IC₅₀ values to validate binding modes .

Q. Q5. What advanced spectroscopic techniques elucidate the molecular organization of this compound in confined environments?

A5.

  • X-ray Absorption Spectroscopy (XAS) : Probes local electronic structure and hydrogen bonding in zeolite pores .
  • Surface-sensitive APXPS : Quantifies sub-monolayer adsorption on catalytic surfaces (e.g., ice or metal oxides) .
  • FTIR coupled with DFT calculations : Identifies vibrational modes of furan and hydroxyl groups in solvent interactions .

Q. Q6. How does this compound influence lipid metabolism in microbial systems?

A6. Comparative studies with propanol analogs show:

  • Fatty acid modulation : In Schizochytrium, propanol derivatives increase total fatty acids by 1.2-fold via triacylglycerol pathway activation .
  • Synergistic effects : Co-administration with 1,3-propanediol alters saturated/polyunsaturated fatty acid ratios (validated via GC-MS lipid profiling) .
  • Metabolomic analysis : LC-MS/MS identifies upregulated osmolytes (e.g., trehalose) under propanol stress .

Q. Q7. What strategies mitigate contradictions in cytotoxicity data across tumor cell lines?

A7. Variability may stem from cell-specific metabolism or compound uptake:

  • Permeability assays : Measure intracellular accumulation via fluorescent analogs (e.g., BODIPY-labeled derivatives) .
  • Metabolite profiling : UPLC-QTOF identifies detoxification pathways (e.g., glutathione conjugation) in resistant cell lines .
  • 3D tumor spheroids : Mimic in vivo conditions to reduce false positives from monolayer cultures .

Methodological Resources

  • Synthetic Protocols : Alkylation and purification steps from furyl(aryl)alkane synthesis .
  • Analytical Standards : NIST Chemistry WebBook for spectral reference data .
  • Data Repositories : Supplemental material from Schizochytrium studies for lipidomics datasets .

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